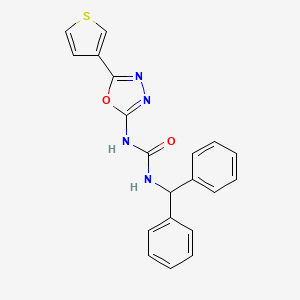

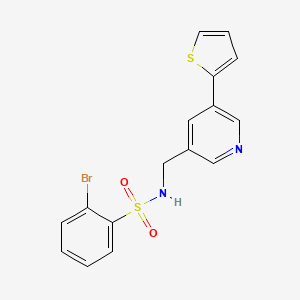

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that likely shares structural similarities with the 1,3,4-oxadiazole derivatives described in the provided papers. These derivatives are known for their potential biological activities, which include antifungal, antimicrobial, and cytotoxic effects against various pathogens and cancer cell lines . The compound of interest, although not directly mentioned in the papers, can be inferred to possess a 1,3,4-oxadiazole core, a thiophene ring, and a urea moiety, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with various aromatic acids or amines in the presence of dehydrating agents such as phosphorous oxychloride (POCl3) . The reaction conditions often require refluxing to facilitate the formation of the oxadiazole ring. For the compound , a similar synthetic route may be employed, starting with an appropriate thiophene-substituted hydrazide and an aromatic compound with a leaving group that can form the urea linkage.

Molecular Structure Analysis

The molecular structure of these compounds is usually confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, MS, and sometimes single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For 1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea, one would expect to observe characteristic signals for the thiophene protons, the urea NH group, and the aromatic protons of the benzhydryl moiety in the NMR spectra.

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is a heterocyclic compound that can participate in various chemical reactions. The papers do not provide specific reactions for the compound of interest, but similar oxadiazole derivatives have been shown to exhibit reactivity towards nucleophiles and electrophiles, depending on the substitution pattern on the ring . The presence of the thiophene and urea groups may also influence the compound's reactivity, potentially leading to further functionalization or transformation under certain conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea, related compounds are typically characterized by their melting points, solubility in various solvents, and stability under different temperatures and pH conditions . The presence of the urea group may confer increased hydrogen bonding capability, potentially affecting the solubility and melting point. The stability of the oxadiazole ring could also be a factor in the compound's overall chemical robustness.

安全和危害

Safety and hazards analysis involves identifying the risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact.

未来方向

Future directions could involve potential applications of the compound, areas of research that need further exploration, and possible modifications to the compound that could enhance its properties or reduce its hazards.

Please note that the availability of this information depends on the extent to which the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have a specific compound in mind that is well-documented in the scientific literature, I would be happy to help you find more detailed information.

属性

IUPAC Name |

1-benzhydryl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c25-19(22-20-24-23-18(26-20)16-11-12-27-13-16)21-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,17H,(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQBPFVHTJXAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NN=C(O3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

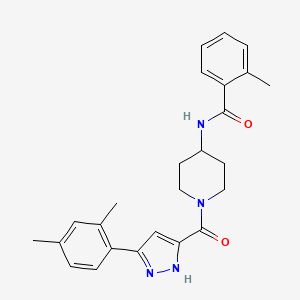

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)

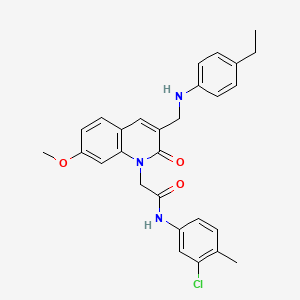

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)